molecular formula C24H26N4O5S B11391851 N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11391851
M. Wt: 482.6 g/mol
InChI Key: AOJNCWHJINGIPL-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a sulfonyl group, and a pyridazine core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Morpholine Ring: This step involves the reaction of 2,6-dimethylmorpholine with appropriate reagents to introduce the sulfonyl group.

    Synthesis of the Pyridazine Core: The pyridazine ring is formed through a series of cyclization reactions, often involving hydrazine derivatives.

    Coupling Reactions: The final step involves coupling the morpholine and pyridazine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Scientific Research Applications

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C24H26N4O5S

Molecular Weight

482.6 g/mol

IUPAC Name

N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C24H26N4O5S/c1-16-4-8-20(9-5-16)28-13-12-22(29)23(26-28)24(30)25-19-6-10-21(11-7-19)34(31,32)27-14-17(2)33-18(3)15-27/h4-13,17-18H,14-15H2,1-3H3,(H,25,30)

InChI Key

AOJNCWHJINGIPL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)C

Origin of Product

United States

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